4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide is a heterocyclic compound that belongs to the benzoxazine family. This compound features a benzene ring fused to an oxazine ring, which is characterized by the presence of both nitrogen and oxygen in its structure. The compound's molecular formula is with a molecular weight of approximately 207.23 g/mol . Benzoxazines are notable for their diverse biological activities and potential applications in medicinal chemistry.
Benzoxazines, including 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide, are classified as heterocyclic compounds. They are synthesized from various precursors and are known for their roles in drug development due to their pharmacological properties. This particular compound has been studied for its potential antitumor and antibacterial activities .
The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with substituted phenolic compounds under acidic conditions to form the benzoxazine structure.
Recent studies have focused on optimizing these synthesis routes to enhance yields and reduce reaction times .
The chemical reactivity of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide includes nucleophilic substitutions and potential hydrolysis reactions due to the presence of reactive functional groups such as hydrazine and carbonyl.
These reactions are crucial for modifying the compound to enhance its biological activity or alter its physicochemical properties .
The mechanism of action for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide involves interactions at the molecular level with biological targets such as enzymes or receptors.
Quantitative data from biological assays indicate varying degrees of potency against different microbial strains .
The physical properties of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide include:
Chemical properties include stability under standard laboratory conditions but may decompose upon prolonged exposure to heat or strong acids.
Relevant analyses often include:
The compound 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide has several potential applications in scientific research:
Research continues to explore its full range of biological activities and potential therapeutic applications .
The 1,4-benzoxazine heterocycle emerged as a pharmacologically significant scaffold following the discovery of naturally occurring 2-hydroxy-2H-1,4-benzoxazin-3(4H)-ones (HxBs) in cereals like maize and wheat. These natural products exhibited insecticidal and antimicrobial properties, prompting systematic exploration of synthetic analogs [7]. By the late 1990s, synthetic efforts intensified, yielding compounds with diverse biological activities. French researchers developed 8-arylalkylamino-1,4-benzoxazines as neuroprotectants (e.g., 8, 9, 10), while Schering AG disclosed derivatives 11 and 12 as potent nitric oxide synthase (NOS) inhibitors for neurodegenerative and inflammatory disorders [7]. The early 2000s witnessed further diversification, exemplified by compound 13 – a coagulation serine protease inhibitor targeting factor Xa, thrombin, and factor VIIa – and anxiolytic/depressant candidate 14 [7]. This trajectory established the 1,4-benzoxazine core as a versatile template for drug design against neurologically and cardiovascularly relevant targets.
Table 1: Evolution of Bioactive 1,4-Benzoxazine Derivatives
Era | Representative Compound | Biological Activity | Therapeutic Area |
---|---|---|---|
Pre-1990s | Natural HxBs | Insecticidal, Antimicrobial | Agrochemicals |
Late 1990s | 5 | Anti-mycobacterial | Infectious Diseases |
Early 2000s | 8, 9, 10 | Neuroprotective | Neurodegenerative Disorders |
Early 2000s | 11, 12 | Nitric Oxide Synthase (NOS) Inhibition | Inflammation, Autoimmunity |
Mid 2000s | 13 | Coagulation Serine Protease Inhibition (Factor Xa) | Thrombosis |
Mid 2000s | 14 | Anxiolytic/Antidepressant | CNS Disorders |
The 3,4-dihydro-2H-1,4-benzoxazine core (e.g., 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine, C₉H₁₁NO, MW 149.19 [4]) provides a unique three-dimensional architecture conferring distinct physicochemical and pharmacological properties. Its fused bicyclic system combines an electron-rich benzene ring with a morpholine-like heterocycle, enabling:
Table 2: Impact of Substituents on Benzoxazine Core Properties
Substituent Position | Example Compound | Key Property Influence |
---|---|---|
C6-Carboxylate | Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (C₁₀H₁₁NO₃) [3] | Introduces H-bond acceptor/donor; Enables hydrazide formation; Modulates solubility |
C6-Hydroxymethyl | (3,4-Dihydro-2H-1,4-benzoxazin-6-yl)methanol (C₉H₁₁NO₂, MW 165.19) [8] | Enhances hydrophilicity; Provides linker for conjugation |
N4-Methyl | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine (C₉H₁₁NO, MW 149.19) [4] | Increases lipophilicity; Blocks N-oxidation; Stabilizes ring conformation |
C7-Bromo | 7-Bromo-3,4-dihydro-4-methyl-2H-1,4-benzoxazine (C₉H₁₀BrNO, MW 228.09) [4] | Enables cross-coupling reactions (e.g., Suzuki); Adds steric bulk |
This structural versatility underpins the scaffold’s "privileged" status, enabling rational drug design across therapeutic areas.
The introduction of a carbohydrazide moiety (-CONHNH₂) at the C6 position of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine represents a strategic structural optimization driven by several compelling factors:
The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide typically proceeds via the corresponding ester intermediate. Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (C₁₀H₁₁NO₃ [1] [3]) undergoes N-alkylation, commonly with methyl iodide, yielding Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (C₁₁H₁₃NO₃, MW 207.23 [6] [8]). Subsequent hydrazinolysis with hydrazine hydrate readily replaces the methoxy group with the hydrazide functionality (-CONHNH₂), completing the synthesis.
Table 3: Synthetic Route to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide
Step | Starting Material | Reaction | Product | Key Characteristics |
---|---|---|---|---|
1 | Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (C₁₀H₁₁NO₃) [1] [3] | N-Alkylation (CH₃I, Base) | Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (C₁₁H₁₃NO₃, MW 207.23) [6] [8] | Boiling Point: ~340°C (Predicted), Density: ~1.14 g/cm³ [6] |
2 | Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | Hydrazinolysis (NH₂NH₂, EtOH, Reflux) | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carbohydrazide (C₁₀H₁₃N₃O₂) | Enhanced H-bonding capacity; Nucleophilic NHNH₂ group |
This targeted functionalization leverages the inherent advantages of the benzoxazine scaffold while introducing the multifaceted reactivity and pharmacophoric potential of the carbohydrazide group, creating a promising building block for next-generation therapeutic agents.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1